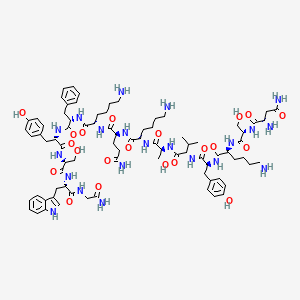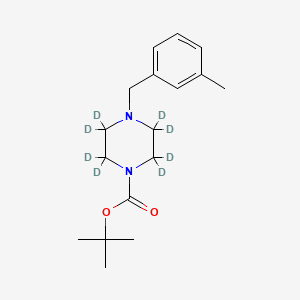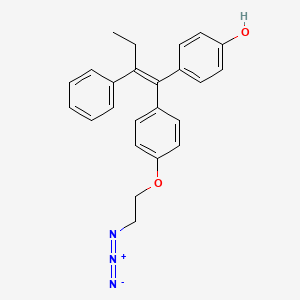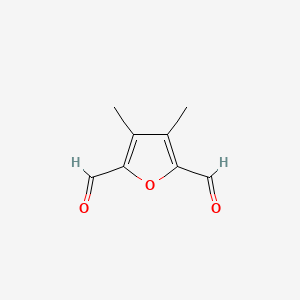
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester: is a complex organic compound with the molecular formula C({12})H({16})N({2})O({5}) and a molecular weight of 268.27 g/mol This compound is characterized by the presence of multiple functional groups, including hydroxyl groups, a hydrazinecarboxylic acid moiety, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester generally involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is typically carried out in an ethanol solvent under reflux conditions.
-
Esterification: : The hydrazone intermediate is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This step is usually performed at room temperature to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.
-
Reduction: : The hydrazine moiety can be reduced to form corresponding amines.
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism by which (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various molecular targets and pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid Methyl Ester
- (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid Ethyl Ester
- (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid Propyl Ester
Uniqueness
Compared to its analogs, (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester is unique due to the presence of the bulky tert-butyl group
特性
CAS番号 |
481713-41-1 |
|---|---|
分子式 |
C12H16N2O5 |
分子量 |
268.269 |
IUPAC名 |
tert-butyl N-[[(E)-(2,3-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-6,13,16-17H,1-3H3,(H,14,18)/b7-6+ |
InChIキー |
UVIGKFGYSBPCJH-VOTSOKGWSA-N |
SMILES |
CC(C)(C)OC(=O)NNC=C1C=CC(=O)C(=C1O)O |
同義語 |
(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid 1,1-Dimethylethyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3](/img/structure/B590151.png)


![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)


